molecular formula C22H23N3O2S B11416994 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B11416994
M. Wt: 393.5 g/mol
InChI Key: XTNKEAPCLVVPMX-UHFFFAOYSA-N
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Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a complex organic compound that features both indole and thiazole moieties Indole derivatives are known for their significant biological activities, while thiazole rings are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is unique due to the combination of both indole and thiazole moieties in its structure. This dual functionality may enhance its biological activity and therapeutic potential compared to compounds containing only one of these rings .

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C22H23N3O2S/c1-14-21(15-4-6-17(26-2)7-5-15)25-22(28-14)23-11-10-16-13-24-20-12-18(27-3)8-9-19(16)20/h4-9,12-13,24H,10-11H2,1-3H3,(H,23,25)

InChI Key

XTNKEAPCLVVPMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NCCC2=CNC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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